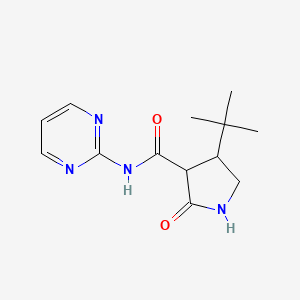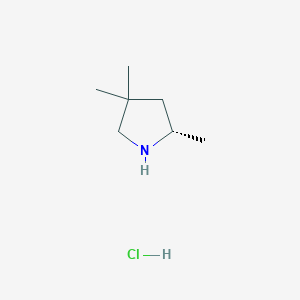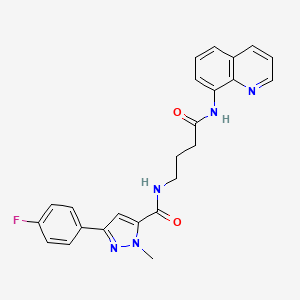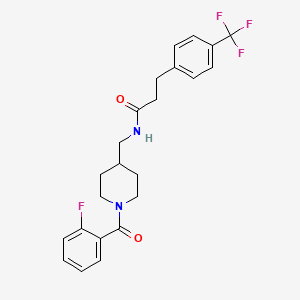
N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides have been synthesized by condensation of substituted amines with maleic anhydride (MA) followed by cyclization with o-aminothiophenol (o-ATP) .Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature. For example, the molecular formula of N-(2,4-dinitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is C16H12N4O6S . The compound has a molecular weight of 388.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(2,4-dinitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has a molecular weight of 388.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 .Scientific Research Applications
Antifungal Activity
N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide and its derivatives have been synthesized and tested for antifungal activity. Studies have shown that these compounds exhibit significant activity against fungal pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur (Gupta & Wagh, 2006).
Chemical Reactions and Derivatives
The compound has been involved in various chemical reactions, such as its treatment with sodium hydroxide, leading to the production of different derivatives with potential biological activities. These reactions and their products have been extensively studied, contributing to the understanding of the chemical properties and potential applications of this compound (Coutts et al., 1970).
Photovoltaic Efficiency and Ligand Protein Interactions
Research into the electronic properties and light harvesting efficiency of certain analogs of this compound has shown potential for application in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with certain proteins, indicating potential for further biological applications (Mary et al., 2020).
Antioxidant Studies
New derivatives of this compound have been synthesized and evaluated for their antioxidant properties. These studies are crucial for understanding the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial Agents
Several studies have focused on synthesizing and testing various derivatives of this compound for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal species, indicating their potential use as antimicrobial agents (Incerti et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, the blockade of A2A adenosine receptors (A2AARs) and inhibition of monoamine oxidase B (MAO-B) in the brain are considered attractive strategies for the treatment of neurodegenerative diseases such as Parkinson’s disease (PD) .
Future Directions
The future directions of research on “N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide” and similar compounds could involve further exploration of their potential applications in the treatment of neurodegenerative diseases such as Parkinson’s disease, given their potential as MAO-B inhibitors .
Properties
IUPAC Name |
N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-11(17)14-9(15)5-8-10(16)13-6-3-1-2-4-7(6)18-8/h1-4,8H,5H2,(H,13,16)(H3,12,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVZBOHALKWGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)


![N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)

![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)


![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)
